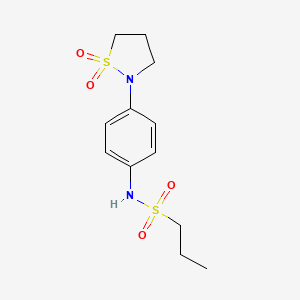

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)propane-1-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)propane-1-sulfonamide is a sulfonamide derivative, which is a class of organic compounds known for their wide range of medicinal and chemical applications. Sulfonamides typically contain a sulfonyl group attached to an amine. Although the specific compound is not directly studied in the provided papers, related sulfonamide compounds have been synthesized and characterized, providing insights into their chemical behavior and properties.

Synthesis Analysis

The synthesis of related sulfonamide compounds involves the reaction of sulfonyl chlorides with amines. For instance, the compound 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide (4MNBS) was synthesized from the reaction of 4-methyl benzene sulfonyl chloride with 1-naphthyl amine . Similarly, the synthesis of N-[1-(Phenylsulfonyl)alkyl]oxazolidin-2-ones is achieved by condensation of optically active oxazolidin-2-ones with aldehydes and benzenesulfinic acid, followed by conversion into N-acyliminium ions and reaction with allyltrimethylsilane . These methods suggest that the synthesis of N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)propane-1-sulfonamide could potentially involve similar steps, starting with the appropriate sulfonyl chloride and amine.

Molecular Structure Analysis

The molecular structure of sulfonamide compounds is often elucidated using spectroscopic methods and X-ray crystallography. For example, 4MNBS was characterized by FTIR, NMR, and single crystal X-ray diffraction, which provided detailed information about its molecular geometry . The structural parameters obtained from these studies can be compared with theoretical calculations, such as those performed using Density Functional Theory (DFT), to predict the geometry of similar sulfonamide compounds.

Chemical Reactions Analysis

Sulfonamide compounds can participate in various chemical reactions. The N-acyliminium ions generated from N-[1-(Phenylsulfonyl)alkyl]oxazolidin-2-ones react with allyltrimethylsilane, demonstrating the reactivity of the sulfonyl group in nucleophilic addition reactions . The chemical behavior of N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)propane-1-sulfonamide would likely be influenced by the presence of the isothiazolidin-2-one moiety and its electronic effects on the sulfonyl group.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide compounds are characterized by various analytical techniques. The thermal stability of 4-methyl-N-(3-nitrophenyl)benzene sulfonamide was determined using thermo gravimetric analysis (TGA) and differential thermal analysis (DTA) . Additionally, the electronic properties such as HOMO and LUMO energies, as well as the first order hyperpolarizability, can be calculated to understand the electronic behavior of these molecules . These studies provide a foundation for predicting the properties of N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)propane-1-sulfonamide, which would be expected to have similar characteristics due to its structural similarities.

Aplicaciones Científicas De Investigación

Organic Synthesis and Catalysis

Chiral Auxiliaries and Stereoselectivity : Studies show that related sulfonamides, when used as chiral auxiliaries, can influence stereoselectivity in organic reactions. For example, Marcantoni et al. (2002) found that N-[1-(Phenylsulfonyl)alkyl]oxazolidin-2-ones, a related class of compounds, can be transformed into N-acyliminium ions, which react with allyltrimethylsilane, exhibiting stereoselectivity influenced by the chiral auxiliary used (Marcantoni, Mecozzi, & Petrini, 2002).

Catalysis in Organic Reactions : Another example is the use of sulfonamide derivatives as catalysts in organic reactions. Goli-Jolodar et al. (2018) introduced a novel N-sulfonated Brönsted acidic catalyst for promoting the synthesis of biologically active compounds, demonstrating the utility of sulfonamide derivatives in facilitating chemical transformations (Goli-Jolodar, Shirini, & Seddighi, 2018).

Materials Science

- Proton Exchange Membranes : In the field of materials science, sulfonamide derivatives have been explored for their potential in creating proton exchange membranes. Singh et al. (2014) synthesized fluorinated sulfonated polytriazoles, demonstrating their suitability as proton exchange membranes due to their high molecular weights, good solubility, and thermal stability (Singh, Mukherjee, Banerjee, Komber, & Voit, 2014).

Medicinal Chemistry

- Drug Metabolism Studies : In medicinal chemistry, related sulfonamide derivatives have been used in drug metabolism studies. Zmijewski et al. (2006) utilized Actinoplanes missouriensis for producing mammalian metabolites of a biaryl-bis-sulfonamide AMPA receptor potentiator, demonstrating the role of microbial systems in drug metabolism research (Zmijewski, Gillespie, Jackson, Schmidt, Yi, & Kulanthaivel, 2006).

Safety and Hazards

The compound is classified as a combustible solid . It has hazard statements H302-H312-H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and if swallowed: Call a poison center/doctor if you feel unwell .

Mecanismo De Acción

Target of Action

The primary target of N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)propane-1-sulfonamide is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and it plays a significant role in cell division and replication.

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involved in cell cycle regulation. By targeting CDK2, the compound can influence the progression of the cell cycle, potentially leading to cell cycle arrest and apoptosis .

Result of Action

The molecular and cellular effects of the compound’s action are likely related to its impact on the cell cycle. By inhibiting CDK2, the compound may induce cell cycle arrest, preventing cells from dividing and potentially leading to cell death .

Propiedades

IUPAC Name |

N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]propane-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O4S2/c1-2-9-19(15,16)13-11-4-6-12(7-5-11)14-8-3-10-20(14,17)18/h4-7,13H,2-3,8-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHYJIUWOYMHKHO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)NC1=CC=C(C=C1)N2CCCS2(=O)=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)propane-1-sulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[benzyl(cyanomethyl)amino]-N-(1-cyanocyclohexyl)acetamide](/img/structure/B3012443.png)

![2-[[1-(1,3-Benzoxazol-2-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B3012449.png)

![N-[(4-phenyl-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B3012456.png)

![6-(2-Methoxyphenyl)-2-[1-(2-methylsulfonylbenzoyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B3012457.png)

![N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B3012459.png)

![[2-[(3,5-dichloropyridin-2-yl)amino]-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B3012461.png)